molecular formula C15H8O8 B1642667 3-O-methylellagic acid CAS No. 51768-38-8

3-O-methylellagic acid

Cat. No.: B1642667
CAS No.: 51768-38-8
M. Wt: 316.22 g/mol
InChI Key: FAARLWTXUUQFSN-UHFFFAOYSA-N
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Description

3-O-Methylellagic acid is a phenolic compound that naturally exists in plants, usually appearing as a derivative of chlorophyll . It is a white to yellow crystalline powder that is stable under acidic conditions .


Molecular Structure Analysis

This compound has a chemical formula of C15H8O8 . It contains a total of 34 bonds, including 26 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, 2 aromatic esters, 3 aromatic hydroxyls, and 1 aromatic ether .


Physical and Chemical Properties Analysis

This compound is a white to yellow crystalline powder . It has a molecular weight of 316.22 . It is stable under acidic conditions .

Scientific Research Applications

Hematopoietic Progenitor Cell Proliferation and Megakaryocyte Differentiation

3-O-methylellagic acid, derived from roots of Sanguisorba officinalis L., has shown potential in promoting hematopoietic progenitor cell proliferation and megakaryocyte differentiation. This suggests its possible use in developing treatments for blood platelet disorders (Gao, Wu, Zou, & Dai, 2014).

Anticancer Potential

Studies have highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrate its inhibitory effects on T47D and HeLa cell lines, suggesting its usefulness in treating cervical and breast cancers (Wardana et al., 2022).

Antioxidant Activity

Ellagic acid rhamnosides, including this compound, isolated from the stem bark of Eucalyptus globulus, have shown notable antioxidant activities. This points towards their potential application in combating oxidative stress-related diseases (Kim et al., 2001).

Cytotoxicity Against Human Carcinoma Cell Lines

Compounds like this compound isolated from Desbordesia glaucescens have been studied for their cytotoxic effects on human carcinoma cell lines, indicating a possible role in cancer therapy (Kuete et al., 2017).

Antifungal and Anti-Inflammatory Properties

This compound has shown significant antifungal activity against rice blast fungus Magnaporthe grisea. Additionally, its derivatives demonstrate anti-inflammatory potential, especially in inhibiting neutrophil respiratory burst activity (Zhou et al., 2007); (Ngoumfo et al., 2008).

Safety and Hazards

While specific safety and hazard information for 3-O-methylellagic acid is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

3-O-Methylellagic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glucose transport, which suggests its potential role in metabolic regulation . Additionally, this compound exhibits antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 μg/mL . The compound’s interaction with bacterial cell walls and membranes likely contributes to its antibacterial effects.

Cellular Effects

This compound influences various cellular processes. It has been reported to have anticancer properties by affecting cell signaling pathways and gene expression. Specifically, it induces apoptosis and modulates the P53 and WNT signaling pathways . These effects are mediated through the regulation of several hub genes, including CDKN1A, CDK4, CDK2, CDK6, TP53, JUN, CCNA2, MAPK14, CDK1, and CCNB1 . By influencing these pathways, this compound can inhibit the proliferation of cancer cells and promote cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It has been shown to bind to and inhibit cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes . These interactions result in the modulation of cell cycle progression and apoptosis. The binding free energy of this compound to SIRT1 and CDK9 has been quantified, indicating strong binding affinities . This inhibition of key regulatory enzymes underscores the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on cancer cell lines over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhancing memory and cognitive function in animal models of cognitive impairment . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization for therapeutic use. The threshold effects and toxicity profiles of this compound in animal models provide valuable insights into its safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the shikimate pathway and polyphenol metabolism . These interactions highlight the compound’s role in modulating metabolic processes and its potential impact on overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is known to inhibit glucose transport, suggesting its interaction with glucose transporters . Additionally, its distribution within tissues and cells affects its localization and accumulation, which in turn influences its therapeutic efficacy. Understanding the transport mechanisms of this compound can aid in optimizing its delivery and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments or organelles. For instance, its interaction with nuclear proteins and enzymes suggests its localization within the nucleus, where it can modulate gene expression and cell cycle regulation

Properties

IUPAC Name

6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O8/c1-21-11-7(17)3-5-9-8-4(15(20)23-13(9)11)2-6(16)10(18)12(8)22-14(5)19/h2-3,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAARLWTXUUQFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51768-38-8
Record name 51768-38-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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